molecular formula C19H20BBrF2O3 B14028402 2-(4-(Benzyloxy)-5-bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Benzyloxy)-5-bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14028402
M. Wt: 425.1 g/mol
InChI Key: YDVHAXZQOMRAHF-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)-5-bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is notable for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)-5-bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(Benzyloxy)-5-bromo-2,3-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Scientific Research Applications

2-(4-(Benzyloxy)-5-bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, particularly in the field of organic chemistry. Its primary application is in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science .

In biology and medicine, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it an essential tool in medicinal chemistry for the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)-5-bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic ester, which facilitate the transmetalation and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Bromophenylboronic acid
  • 2,3-Difluorophenylboronic acid

Uniqueness

2-(4-(Benzyloxy)-5-bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of substituents, which provide both electronic and steric effects that enhance its reactivity and stability in cross-coupling reactions. The presence of the benzyloxy group increases the compound’s solubility in organic solvents, while the bromine and fluorine atoms enhance its electrophilicity, making it a highly effective reagent in various synthetic applications .

Properties

Molecular Formula

C19H20BBrF2O3

Molecular Weight

425.1 g/mol

IUPAC Name

2-(5-bromo-2,3-difluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C19H20BBrF2O3/c1-18(2)19(3,4)26-20(25-18)13-10-14(21)17(16(23)15(13)22)24-11-12-8-6-5-7-9-12/h5-10H,11H2,1-4H3

InChI Key

YDVHAXZQOMRAHF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)OCC3=CC=CC=C3)Br

Origin of Product

United States

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